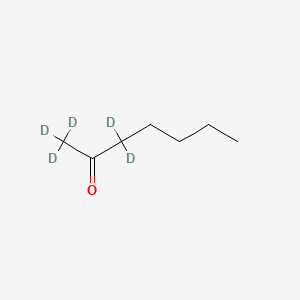

2-Heptanone-1,1,1,3,3-D5

Description

BenchChem offers high-quality 2-Heptanone-1,1,1,3,3-D5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptanone-1,1,1,3,3-D5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3-pentadeuterioheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-6H2,1-2H3/i2D3,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSNJVOTSVZJV-QKLSXCJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Heptanone-1,1,1,3,3-D5 CAS number 24588-56-5

CAS Number: 24588-56-5

Formula:

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

2-Heptanone-1,1,1,3,3-d5 is a site-specifically deuterated isotopologue of methyl amyl ketone. Unlike fully deuterated (perdeuterated) standards, this molecule carries five deuterium atoms located exclusively at the

This specific substitution pattern is not arbitrary; it is engineered to exploit the acidity of

Physicochemical Comparison

| Property | Unlabeled 2-Heptanone | 2-Heptanone-1,1,1,3,3-d5 | Impact on Analysis |

| Molecular Weight | 114.19 g/mol | 119.22 g/mol | +5 Da shift moves parent ion ( |

| Boiling Point | 151 °C | ~150-151 °C | Co-elution in GC is maintained (critical for ISTD). |

| Density | 0.82 g/mL | ~0.86 g/mL | Slight increase due to isotope mass; requires gravimetric prep. |

| Lipophilicity (LogP) | 1.98 | ~1.96 | Negligible difference; extraction efficiency (SPME/LLE) remains identical. |

Synthesis & Isotopic Enrichment Mechanism

The production of CAS 24588-56-5 relies on the Base-Catalyzed Hydrogen-Deuterium Exchange (HDX) mechanism. Because the protons on C1 and C3 are adjacent to the electron-withdrawing carbonyl group, they are acidic (

The Mechanism of Exchange

In the presence of a deuterated solvent (

Figure 1: The cyclic mechanism of base-catalyzed H/D exchange required to synthesize 2-Heptanone-1,1,1,3,3-d5.

Critical Synthesis Note: The

Mass Spectrometry & Analytical Utility

The primary application of 2-Heptanone-d5 is as an Internal Standard (ISTD) for Gas Chromatography-Mass Spectrometry (GC-MS). Its value lies in its unique fragmentation pattern, which eliminates "crosstalk" (isobaric interference) with the native analyte.

The McLafferty Rearrangement Shift

2-Heptanone undergoes a classic McLafferty rearrangement.[4][5] The specific location of the deuterium labels (C1 and C3) fundamentally alters the mass of the resulting fragment ions.

-

Unlabeled Mechanism: The

-hydrogen (from C5) transfers to the oxygen.[6] The bond between C3 (-

Fragment: Enol of Acetone (

). -

m/z: 58.

-

-

D5-Labeled Mechanism: The

-hydrogen (from C5) is unlabeled (-

Fragment: Enol of Acetone-d5 (

). -

Calculation:

. -

m/z: 63.

-

-Cleavage Shift

The acylium ion is the other dominant fragment.[6]

-

Unlabeled:

-

D5-Labeled:

Conclusion: The +5 Da shift in the parent ion translates to a +5 Da shift in the McLafferty ion (58

Figure 2: Fragmentation pathways showing the mass shift of diagnostic ions. The shift from m/z 58 to 63 is the critical differentiator for quantitation.

Experimental Protocol: Self-Validating Quantification

Context: Quantification of 2-heptanone in biological fluids (e.g., urine, plasma) or food matrices (e.g., cheese volatiles) using Headspace-SPME-GC-MS.

Reagents & Preparation[2][5][6][7][12]

-

Stock Solution: Dissolve 2-Heptanone-d5 in Methanol-OD or Acetonitrile .

-

Warning: Do not store dilute standards in non-deuterated water or methanol for extended periods. The acidic

-protons can back-exchange with the solvent protons, washing out the label (Scrambling).

-

-

Working Standard: Prepare fresh in the sample matrix buffer immediately prior to analysis.

Step-by-Step Workflow

-

Sample Equilibration:

-

Aliquot 2 mL of sample into a 10 mL headspace vial.

-

Add 10

L of 2-Heptanone-d5 working standard (final conc. 500 ppb). -

Add 1g NaCl (salting out effect increases volatility).

-

Seal and incubate at 50°C for 10 min (agitation: 500 rpm).

-

-

SPME Extraction:

-

Insert SPME fiber (DVB/CAR/PDMS recommended for ketones).

-

Expose fiber to headspace for 20 min at 50°C.

-

-

GC-MS Acquisition:

-

Column: DB-Wax or equivalent polar column (separates ketones well).

-

Inlet: 250°C, splitless mode (0.75 min).

-

MS Mode: SIM (Selected Ion Monitoring).

-

Analyte (Native): Target m/z 58; Qualifier m/z 43.

-

ISTD (D5): Target m/z 63; Qualifier m/z 46.

-

-

-

Data Validation (The "Trust" Pillar):

-

Calculate the Response Ratio:

. -

Back-Exchange Check: Monitor m/z 62 and m/z 61 in the ISTD channel. If these peaks appear, the D5 standard has degraded (lost deuterium to the solvent), and the run is invalid.

-

Handling & Stability Risks

The chemical nature of 2-Heptanone-d5 presents a specific stability risk known as Enolization-Induced Washout .

-

The Risk: In the presence of moisture and trace acid/base, the ketone equilibrates with its enol form. If the solvent is protic (

, -

Mitigation:

-

Store neat material at 4°C under Argon.

-

Use aprotic solvents (Acetonitrile, DMSO) for stock solutions.

-

If aqueous buffers are required, maintain neutral pH (pH 7.0) and minimize time between prep and injection.

-

References

-

National Institute of Standards and Technology (NIST). 2-Heptanone Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

-

Goyal, P., et al. Organocatalyzed α-Deuteration of Ketones and Bioactive Carbonyl Compounds Using D2O.[3] ChemistrySelect, 2025.[3] [Link][3]

-

Udgaonkar, A., et al. Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization. Journal of Emerging Investigators, 2022. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-HEPTANONE-1,1,1,3,3-D5 [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Precision in Deuteration: Technical Guide to 2-Heptanone-1,1,1,3,3-d5 Isotopic Purity

Topic: 2-Heptanone-D5 Isotopic Purity Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

In quantitative bioanalysis and metabolic profiling, the integrity of an Internal Standard (IS) is the linchpin of data accuracy. 2-Heptanone-d5 (specifically 2-Heptanone-1,1,1,3,3-d5) serves as a critical stable isotope-labeled (SIL) standard for the quantification of 2-heptanone, a biomarker associated with metabolic disorders (e.g., ketosis), n-heptane exposure, and volatile organic compound (VOC) profiling in food science.

This guide addresses the technical imperative of Isotopic Purity —defined not merely by the enrichment level (>98 atom % D) but by the absence of specific isotopologues (M+0, M+1) that cause signal "crosstalk" with the analyte. We explore the synthesis logic, the susceptibility of alpha-protons to back-exchange, and the rigorous validation protocols (qNMR and HRMS) required to certify this standard for regulated workflows.

Molecular Architecture & Stability Mechanics

Structural Specification

The standard commercially available deuterated form is 2-Heptanone-1,1,1,3,3-d5 .[1]

-

Chemical Formula:

[1] -

Molecular Weight: 119.22 g/mol (compared to 114.19 g/mol for unlabeled).

-

Deuteration Sites: The five deuterium atoms are located at the C1 (methyl) and C3 (methylene) positions, adjacent to the carbonyl group.

The Alpha-Proton Vulnerability (Critical Insight)

Unlike deuteration on a stable aromatic ring or a terminal alkyl chain, the deuterium atoms in 2-Heptanone-d5 are located at the

-

Mechanism: Keto-enol tautomerism allows these protons/deuterons to become labile in the presence of protic solvents (water, methanol) and trace acid/base catalysts.

-

Risk: "Back-exchange" (H/D exchange) occurs if the standard is stored improperly or dissolved in protic solvents for extended periods, converting D5

D4 -

Impact: Loss of mass separation from the analyte, leading to quantitative bias.

Synthesis & Enrichment Strategy

The synthesis of 2-Heptanone-d5 exploits the very lability that creates stability risks. The most efficient route is Base-Catalyzed H/D Exchange , which selectively deuterates the acidic alpha-positions.

Synthesis Workflow (Graphviz)

Figure 1: Step-wise base-catalyzed H/D exchange synthesis for alpha-deuterated ketones.

Analytical Validation Protocols

To certify 2-Heptanone-d5, two orthogonal methods must be employed: qNMR for positional specificity and HRMS for isotopologue distribution.

Protocol A: Quantitative Proton NMR (qNMR)

qNMR verifies that the deuterium has replaced hydrogen specifically at C1 and C3.

-

Objective: Confirm >98% disappearance of

-proton signals. -

Solvent:

(Chloroform-d) – Crucial: Do not use -

Reference Signal: The terminal methyl group (C7) at

ppm serves as the internal integrator (3H). -

Target Signals to Monitor:

-

Singlet at

ppm (C1 Methyl): Should be silenced. -

Triplet at

ppm (C3 Methylene): Should be silenced.

-

Calculation:

Protocol B: Mass Spectrometry & Isotopologue Distribution

MS analysis determines the "Isotopic Purity," which is the absence of the unlabeled (M+0) species.

-

Instrument: GC-MS (EI Source) or LC-HRMS (ESI).

-

Key Fragment (McLafferty Rearrangement):

-

Native 2-Heptanone (M=114) yields a characteristic McLafferty rearrangement ion at m/z 58 (Acetone enol cation).

-

2-Heptanone-d5 (M=119) yields a shifted fragment. The rearrangement transfers a gamma-hydrogen (H from C5) to the oxygen. The fragment retains C1 (D3) and C2, and gains the H. The C3 (D2) is lost as part of the neutral alkene.

-

Correction: In the McLafferty rearrangement of 2-heptanone (

), the bond cleavage is between C2 and C3 (alpha-beta)? No, it is between C3 and C4 (beta-gamma). -

Mechanism Check:

- -H transfer to Oxygen.

-

Cleavage of

- -

Standard McLafferty of 2-pentanone (

) gives m/z 58 ( -

For 2-Heptanone-1,1,1,3,3-d5:

-

Structure:

. - -H is on C5 (Hydrogen).

-

Fragment contains C1 (

), C2 ( -

The C3 (

) is usually retained in the enol fragment? -

Let's verify: The bond breaks between C3 and C4.

-

Fragment =

. -

Mass =

? No. -

Let's trace atoms:

-

Acetone enol is

. -

C1 (methyl) corresponds to

. In D5, this is -

C3 (methylene) corresponds to

. In D5, this is -

H on Oxygen comes from

-position (H).

-

-

Fragment Formula:

. -

Mass:

(Carbons) +

-

-

Result: The base peak shifts from m/z 58 to m/z 63 (+5 shift).

-

MS Fragmentation Logic (Graphviz)

Figure 2: McLafferty rearrangement pathway for 2-Heptanone-d5 showing the mass shift to m/z 63.

Handling & Storage Protocol (Self-Validating System)

To maintain the isotopic purity certified above, researchers must adhere to a strict handling protocol to prevent Back-Exchange .

| Parameter | Protocol Standard | Rationale |

| Storage Solvent | Neat or Aprotic Solvent (e.g., Pentane, Hexane) | Protic solvents (MeOH, Water) facilitate H/D exchange at alpha positions. |

| Temperature | -20°C , Desiccated | Low temp reduces kinetic energy for exchange; desiccant prevents moisture absorption. |

| Working Solution | Prepare fresh in Acetonitrile or Dichloromethane | Avoid Methanol/Ethanol for stock solutions. Use immediately if aqueous buffers are required. |

| pH Control | Maintain Neutral pH (7.0) | Acid or Base catalysis accelerates keto-enol tautomerism and D-loss. |

Troubleshooting: Detecting Back-Exchange

If the IS response in your GC-MS assay begins to drift or the M+0 (analyte) blank signal increases:

-

Inject the IS neat (diluted in hexane).

-

Monitor m/z 63 (D5) vs m/z 62 (D4) and m/z 61 (D3).

-

Threshold: If (m/z 62 + m/z 61) > 5% of m/z 63, discard the stock.

References

-

NIST Chemistry WebBook. 2-Heptanone Mass Spectrum & Constants. National Institute of Standards and Technology. [Link]

-

ResearchGate. Application of HS-SPDE-GC/MS for biomonitoring of n-heptane and its metabolites. ResearchGate.[2][3] [Link]

Sources

Part 1: Chemical Identity & Physicochemical Profile

[1]

2-Heptanone-1,1,1,3,3-D5 is chemically distinct from its non-labeled parent due to the substitution of five alpha-protons with deuterium. This modification alters its mass-to-charge ratio (

Table 1: Comparative Physicochemical Data

| Property | 2-Heptanone (Unlabeled) | 2-Heptanone-1,1,1,3,3-D5 |

| CAS Number | 110-43-0 | 24588-56-5 |

| Formula | ||

| Molecular Weight | 114.19 g/mol | 119.22 g/mol |

| Structure | ||

| Boiling Point | 151 °C | ~151 °C (negligible isotope effect) |

| Density | 0.82 g/mL | ~0.86 g/mL (estimated due to D-mass) |

| Solubility | Slight in water (0.4%); Miscible in organic solvents | Same (See Section 3 for solvent warnings) |

Part 2: Advanced Hazard Profiling & Toxicology

While the deuterated form shares the toxicological profile of the parent compound, the cost and rarity of the material demand stricter containment protocols to prevent loss.

GHS Classification

-

Flammable Liquid (Category 3): Flash point ~39°C (102°F).[1][2] Vapor/air mixtures are explosive above 39°C.

-

Acute Toxicity (Category 4): Harmful if swallowed or inhaled.[3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (CNS depression) and respiratory irritation.

Mechanistic Toxicology

2-Heptanone acts as a CNS depressant. Upon inhalation, it crosses the blood-brain barrier due to its lipophilicity (

-

Metabolic Fate: In vivo, 2-heptanone is reduced to 2-heptanol or undergoes

-oxidation. -

Neurotoxicity: High concentrations inhibit nerve conduction, leading to narcosis.

Part 3: Isotopic Integrity & Handling (Expertise Pillar)

Critical Technical Alert: Deuterium Exchange Risk

The deuterium atoms in 2-Heptanone-1,1,1,3,3-D5 are located at the

The Mechanism of Failure:

In the presence of protic solvents (water, methanol, ethanol) and trace acid/base catalysts, ketones undergo keto-enol tautomerism . During re-ketonization, the enol oxygen donates a proton (H) back to the

Protocol for Stability:

-

Solvent Selection: NEVER prepare long-term stock solutions in Methanol or Water. Use aprotic solvents like Acetonitrile (ACN) or Dichloromethane (DCM) .

-

Glassware: Use silanized glassware to prevent surface silanol groups from catalyzing proton exchange.

-

Storage: Store neat material at 2-8°C under Argon.

Visual: Isotopic Stability Logic Tree

Caption: Decision logic for preventing H/D exchange at the alpha-carbon positions.

Part 4: Analytical Application (GC-MS Protocol)

This protocol describes the quantification of 2-heptanone in biological matrices (e.g., plasma, urine) using the D5 isotopologue as the Internal Standard.

Method Principle

The D5 analog corrects for variations in extraction efficiency and ionization suppression. Because it co-elutes (or elutes slightly earlier due to the deuterium isotope effect) with the analyte, it experiences the exact same matrix effects.

Step-by-Step Protocol

Step 1: Internal Standard Working Solution

-

Dissolve neat 2-Heptanone-D5 in Acetonitrile to a concentration of 100 µg/mL.

-

Note: Do not use volumetric flasks washed with acidic detergents unless thoroughly rinsed and dried.

Step 2: Sample Preparation (Headspace SPME)

-

Aliquot 1 mL of biological sample into a 20 mL headspace vial.

-

Add 10 µL of the D5 Working Solution (Final spike: 1 µg/mL).

-

Add 0.3 g NaCl (salting out effect to drive volatiles into headspace).

-

Seal with a magnetic screw cap (PTFE/Silicone septum).

Step 3: GC-MS Parameters

-

Column: DB-Wax or equivalent polar column (30m x 0.25mm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven: 40°C (hold 2 min)

10°C/min -

SIM Mode (Selected Ion Monitoring):

-

Target (2-Heptanone): Monitor

43 (Quant), 58, 114. -

ISTD (2-Heptanone-D5): Monitor

46 (Quant), 63, 119. -

Note: The base peak for 2-heptanone is usually

43 (

-

Visual: Analytical Workflow

Caption: Workflow for Headspace-SPME GC-MS quantification using D5-ISTD.

Part 5: Emergency Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The narcotic effect can cause rapid incapacitation.

-

Skin Contact: Wash with soap and water. Remove contaminated clothing.[2] 2-Heptanone is a defatting agent and can cause dermatitis.

-

Fire: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Water stream may be ineffective as the liquid is less dense than water (0.82 g/mL) and may float, spreading the fire.

-

Spill: Absorb with inert material (vermiculite, sand). Do not use combustible materials like sawdust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8051, 2-Heptanone. Retrieved from [Link]

-

Master Organic Chemistry (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). 2-Heptanone Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Part 1: Core Directive & Chemical Identity

Technical Monograph: 2-Heptanone-1,1,1,3,3-D5 in Quantitative Bioanalysis & Metabolomics

2-Heptanone-1,1,1,3,3-D5 (CAS: 24588-56-5) is a stable isotope-labeled analog of 2-heptanone (methyl amyl ketone), where the five hydrogen atoms at the

This specific labeling pattern (

Technical Snapshot:

-

Chemical Formula:

-

Molecular Weight: 119.22 g/mol (vs. 114.19 g/mol for native)

-

Labeling Positions: C1 (Methyl) and C3 (Methylene).

-

Key Application: Quantification of ketone bodies, volatile organic compounds (VOCs), and pheromones via GC-MS or LC-MS/MS.

Part 2: Scientific Integrity – The Mass Spectrometry Workflow

Fragmentation Forensics (Expertise & Experience)

To use this standard effectively, one must understand how it fragments. Unlike simple mass shifts, the fragmentation of 2-heptanone-D5 follows specific mechanistic rules (McLafferty Rearrangement and

-

The McLafferty Rearrangement (m/z 58

63): The native 2-heptanone undergoes a classic McLafferty rearrangement, transferring a-

In D5-Analog: The fragment retains the

group at C1 and the -

Result: The diagnostic ion shifts from 58 to 63 (

).

-

-

-Cleavage (m/z 43

-

In D5-Analog: This yields

. -

Result: The ion shifts from 43 to 46 .

-

Visualizing the Fragmentation Logic:

Caption: Mechanistic fragmentation pathways of 2-Heptanone-D5 showing the origin of diagnostic ions m/z 63 and m/z 46.

Critical Protocol: Minimizing Deuterium Exchange (Trustworthiness)

The most significant risk when using 2-Heptanone-1,1,1,3,3-D5 is back-exchange . The deuterium atoms at C1 and C3 are "acidic" (

The Mechanism:

Self-Validating Protocol for Sample Preparation:

-

pH Control is Non-Negotiable:

-

Observation: Exchange kinetics are "V-shaped" with a minimum rate around pH 3–5 .

-

Action: Avoid alkaline extraction buffers (e.g., Carbonate/Bicarbonate). If analyzing urine or plasma, acidify slightly with 0.1% Formic Acid immediately upon collection.

-

-

Solvent Choice:

-

Use aprotic solvents for stock solutions (e.g., Acetonitrile, Acetone-free).

-

Never store the standard in Methanol or Water for extended periods without pH buffering.

-

-

QC Check (The "M-1" Test):

-

Before running a batch, inject the pure D5 standard.

-

If you observe significant peaks at m/z 118 (D4) or m/z 62 (McLafferty-D4), back-exchange has occurred . Discard the working solution.

-

Diagram: The Exchange Risk Workflow

Caption: The kinetic pathway of deuterium loss via keto-enol tautomerism. Maintaining pH 3-5 is critical to block the transition to the enolate form.

Part 3: Quantitative Data & Applications

Physicochemical Comparison

The D5 analog is physically almost identical to the native compound, ensuring it tracks through extraction and chromatography perfectly.

| Property | Native 2-Heptanone | 2-Heptanone-1,1,1,3,3-D5 | Technical Implication |

| Molecular Weight | 114.19 | 119.22 | +5 Da shift allows baseline separation in MS. |

| Boiling Point | 151 °C | ~150-151 °C | Co-elutes in Gas Chromatography (GC). |

| pKa ( | ~20 | ~20 | Susceptible to base-catalyzed exchange. |

| McLafferty Ion | m/z 58 | m/z 63 | Primary Quantifier Ion (High Specificity). |

| m/z 43 | m/z 46 | Secondary Qualifier Ion. |

Experimental Workflow: Biological Fluid Analysis

Objective: Quantify 2-heptanone in human urine (biomarker for metabolic stress/diabetes).

-

Sample Prep:

-

Aliquot 200 µL urine.

-

Add 10 µL 2-Heptanone-D5 internal standard (10 µg/mL in Acetonitrile).

-

Crucial Step: Acidify with 5 µL 1M HCl to pH ~4 to lock deuterium.

-

-

Extraction (SPME - Solid Phase Microextraction):

-

Use a CAR/PDMS fiber.

-

Incubate at 40°C for 20 mins (headspace).

-

Note: Headspace extraction is preferred over liquid-liquid extraction to avoid solvent exchange issues.

-

-

GC-MS Parameters:

-

Column: DB-Wax or equivalent polar column.

-

Mode: SIM (Selected Ion Monitoring).

-

Channels:

-

Analyte: m/z 58 (Quant), 43 (Qual).[1]

-

Standard: m/z 63 (Quant), 46 (Qual).

-

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8051, 2-Heptanone. Retrieved from [Link]

- Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for McLafferty Rearrangement mechanisms).

-

Lippens, J. et al. (2021). Biosynthesis of 2-Heptanone... by Hive Associated Bacteria. NIH/PubMed. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2-Heptanone-D5 as Internal Standard for GC-MS Analysis

Abstract

This technical guide details the application of 2-Heptanone-1,1,1,3,3-d5 (2-Heptanone-d5) as a stable isotope-labeled internal standard (IS) for the quantification of volatile organic compounds (VOCs), specifically 2-heptanone, in complex biological and food matrices. 2-Heptanone is a critical biomarker for Pseudomonas aeruginosa infections (cystic fibrosis, diabetic foot ulcers) and a quality indicator in dairy products. This protocol leverages Isotope Dilution Mass Spectrometry (IDMS) to negate matrix effects, ensuring high precision and accuracy compliant with FDA and ICH validation guidelines.

Introduction & Scientific Rationale

The Analyte: 2-Heptanone

2-Heptanone (Methyl amyl ketone) is a volatile ketone (

-

Clinical: It is a specific volatile metabolite of Pseudomonas aeruginosa. Elevated levels in breath or serum indicate active infection, particularly in cystic fibrosis or diabetic patients.

-

Food Science: It contributes to the sensory profile of blue cheeses (e.g., Gorgonzola) and serves as a spoilage marker in milk (oxidation off-flavor).

Why 2-Heptanone-D5? (The IDMS Principle)

Traditional internal standards (e.g., 2-octanone) fail to perfectly mimic the physicochemical behavior of the analyte during extraction (SPME/Headspace) and ionization. 2-Heptanone-d5 provides:

-

Identical Extraction Efficiency: Being chemically identical, it competes for SPME fiber sites at the exact same rate as the native analyte.

-

Co-Elution: It elutes at virtually the same retention time (slight deuterium isotope effect often causes it to elute <2 seconds earlier), ensuring it experiences the exact same temporary ion source conditions.

-

Mass Shift: It provides a distinct mass spectral signature (

) allowing for interference-free Selected Ion Monitoring (SIM).

Physicochemical Properties[3]

| Property | Native 2-Heptanone | 2-Heptanone-1,1,1,3,3-d5 |

| CAS Number | 110-43-0 | 110-43-0 (Unlabeled) / Custom |

| Formula | ||

| MW | 114.19 g/mol | 119.22 g/mol |

| Boiling Point | 151 °C | ~150-151 °C |

| Density | 0.82 g/mL | ~0.86 g/mL |

| Solubility | Slight (Water), High (Ethanol) | Same |

Mass Spectrometry & Ion Selection Strategy

To achieve high sensitivity, the method utilizes the McLafferty Rearrangement , a characteristic fragmentation pathway for methyl ketones.

Mechanism of Fragmentation

The base peak for 2-heptanone is m/z 58 .[2] This results from the transfer of a

-

Native 2-Heptanone:

-

Precursor:

-

McLafferty Ion:

(

-

-

2-Heptanone-1,1,1,3,3-d5:

-

The deuterium labels are located on the C1 (methyl) and C3 (

-methylene) positions. -

The McLafferty rearrangement retains C1, C2, and C3.

-

Precursor:

-

McLafferty Ion:

(

-

SIM Parameter Setup

For quantitative analysis, set the Quadrupole to Selected Ion Monitoring (SIM) mode:

| Analyte | Quantifier Ion ( | Qualifier Ion ( | Dwell Time (ms) |

| 2-Heptanone (Native) | 58.0 | 43.0, 71.0 | 50 |

| 2-Heptanone-d5 (IS) | 63.0 | 46.0, 76.0 | 50 |

Critical Note: Ensure your D5 standard is labeled at the 1,1,1,3,3 positions. If the label is on the pentyl chain (e.g., d9), the McLafferty ion may shift differently or not at all.

Figure 1: Mass spectral shift mechanism ensuring specificity in SIM mode.

Experimental Protocols

Protocol A: Biological Matrices (Serum/Urine) via HS-SPME

Target Application: Detection of P. aeruginosa infection biomarkers.

Materials:

-

20 mL Headspace Vials (magnetic caps).

-

SPME Fiber: CAR/PDMS (Carboxen/Polydimethylsiloxane) - ideal for low MW volatiles.

-

Matrix Modifier: NaCl (saturated).

Step-by-Step Procedure:

-

Standard Prep: Prepare a stock solution of 2-Heptanone-d5 at 100

g/mL in Methanol. -

Sample Loading: Aliquot 1.0 mL of serum/urine into a 20 mL headspace vial.

-

Salt Addition: Add 0.3 g NaCl (improves volatility via "salting out" effect).

-

IS Spiking: Add 10

L of IS working solution (Final conc: 1000 ng/mL). Cap immediately. -

Incubation: Equilibrate at 50°C for 10 mins with agitation (500 rpm).

-

Extraction: Expose SPME fiber to headspace for 30 mins at 50°C.

-

Desorption: Inject into GC inlet (splitless mode) at 250°C for 3 mins.

Protocol B: Food Analysis (Cheese/Milk) via Solvent Extraction

Target Application: Quantification of spoilage markers or flavor profiling.

Materials:

-

Diethyl Ether or Dichloromethane (DCM).

-

Anhydrous Sodium Sulfate (

).

Step-by-Step Procedure:

-

Homogenization: Weigh 5 g of cheese/milk sample.

-

Spiking: Add 50

L of 2-Heptanone-d5 stock (1 mg/mL). -

Extraction: Add 20 mL Diethyl Ether. Vortex/Shake vigorously for 15 mins.

-

Phase Separation: Centrifuge at 3000 x g for 5 mins. Collect organic (top) layer.

-

Drying: Pass organic layer through anhydrous

to remove water. -

Concentration: Concentrate to 1 mL under a gentle Nitrogen stream (Do not evaporate to dryness to prevent volatile loss).

-

Injection: Inject 1

L into GC-MS.

GC-MS Method Conditions

| Parameter | Setting |

| Column | DB-Wax or HP-5MS (30m x 0.25mm x 0.25 |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet Temp | 250 °C |

| Injection Mode | Splitless (0.75 min purge) |

| Oven Program | 40°C (hold 2 min) |

| Transfer Line | 250 °C |

| Ion Source | 230 °C (EI mode, 70 eV) |

Validation Framework (FDA/ICH Guidelines)

To ensure regulatory compliance, the method must be validated using the following parameters.

Linearity & Range

-

Action: Prepare calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL) with constant IS concentration.

-

Calculation: Plot Area Ratio (

) vs. Concentration Ratio. -

Acceptance:

.[5]

Accuracy (Recovery)

-

Action: Spike blank matrix (e.g., bovine serum or synthetic milk) at Low, Medium, and High QC levels.

-

Acceptance: Calculated concentration must be within 85-115% of nominal value.

Precision[11]

Limit of Detection (LOD)

-

Definition: Signal-to-Noise (S/N) ratio of 3:1.

-

Typical LOD: ~1-5 ng/mL (Matrix dependent).

Figure 2: Validation and Calculation Workflow.

Troubleshooting & Best Practices

-

H/D Exchange: Ketones can undergo hydrogen-deuterium exchange at the

-carbon in acidic or basic aqueous solutions.-

Mitigation: Keep biological samples at neutral pH (~7.0). Process immediately after spiking. Do not store spiked aqueous samples for >24 hours.

-

-

Cross-Contribution:

-

Check the D5 standard for "D0" (native) impurity. If >0.5% native is present in the standard, it will cause false positives in blank samples.

-

Check if high concentrations of Native 2-Heptanone contribute to the m/z 63 channel (rare, but possible via complex rearrangements).

-

-

Carryover: 2-Heptanone is "sticky" on PDMS fibers. Ensure a fiber bake-out (5 mins @ 260°C) between runs.

References

-

National Institute of Standards and Technology (NIST). 2-Heptanone Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[7] (2018). [Link]

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[7][Link]

-

PubChem. 2-Heptanone Compound Summary. National Library of Medicine. [Link]

Sources

- 1. 2-Heptanone - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Explain McLafferty rearrangement in 4-heptanone with equations | Filo [askfilo.com]

- 5. environics.com [environics.com]

- 6. 2-Heptanone [webbook.nist.gov]

- 7. fda.gov [fda.gov]

Application Note: Targeted Quantitation of 2-Heptanone in Water via Isotope Dilution Purge & Trap GC-MS

This Application Note and Protocol details the targeted analysis of 2-Heptanone in environmental water samples using 2-Heptanone-1,1,1,3,3-d5 as an internal standard. This approach utilizes Isotope Dilution Mass Spectrometry (IDMS) to achieve superior precision and accuracy, specifically correcting for the variable purge efficiency and matrix effects common to ketone analysis.

Abstract

The quantification of ketones in environmental matrices is frequently compromised by their high water solubility and tendency to form hydrogen bonds, leading to poor purge efficiencies and erratic instrument response. This protocol overcomes these limitations by employing 2-Heptanone-d5 as a stable isotope-labeled internal standard. Unlike generic internal standards (e.g., Fluorobenzene), the d5-analog mimics the physicochemical behavior of the target analyte throughout the entire Purge and Trap (P&T) and GC-MS workflow. This method describes a "Salting-Out" assisted P&T technique that lowers the Method Detection Limit (MDL) to <0.5 µg/L while maintaining linearity (R² > 0.999) across a dynamic range of 0.5–200 µg/L.

Scientific Rationale & Mechanism

The Challenge of Ketones in P&T

Standard EPA methods (e.g., 524.3, 8260) typically use fluorinated aromatics as internal standards. While effective for non-polar VOCs, these standards fail to track the extraction efficiency of polar ketones.

-

Problem: 2-Heptanone has a water solubility of ~4.3 g/L and a relatively low Henry’s Law constant compared to BTEX compounds. It partitions poorly into the purge gas at ambient temperatures.

-

Solution (Isotope Dilution): 2-Heptanone-d5 shares the exact vapor pressure, solubility, and pKa properties of the native target. Any loss during purging, trapping, or desorbing affects both equally, mathematically cancelling the error during quantitation.

The "Salting Out" Effect

To force 2-Heptanone from the aqueous phase into the headspace, this protocol utilizes the "Salting Out" effect combined with elevated sample temperature.

-

Mechanism: Adding sodium sulfate (

) increases the ionic strength of the water. Water molecules form hydration shells around the salt ions, reducing the free water available to solvate the ketone. This increases the activity coefficient of 2-Heptanone, effectively pushing it into the gas phase.

Workflow Visualization

The following diagram illustrates the critical pathway and the role of the d5-standard in correcting losses.

Caption: Workflow utilizing Isotope Dilution. The d5-standard (IS) compensates for purge inefficiency and trap breakthrough.

Experimental Protocol

Reagents & Standards

-

Target Analyte: 2-Heptanone (CAS: 110-43-0), >99% purity.

-

Internal Standard: 2-Heptanone-1,1,1,3,3-d5 (CAS: 95245-30-0).[1]

-

Note: The d5 analog is deuterated at the alpha positions (C1 and C3), which are critical for mass spectral fragmentation shifts.

-

-

Matrix Modifier: Sodium Sulfate (

), anhydrous, baked at 400°C for 4 hours to remove organics. -

Solvent: Methanol (P&T Grade).

Standard Preparation

-

Primary Stock (Native): Prepare 1000 µg/mL 2-Heptanone in Methanol.

-

Primary Stock (IS): Prepare 1000 µg/mL 2-Heptanone-d5 in Methanol.

-

Working IS Solution: Dilute Primary IS to 25 µg/mL in Methanol.

-

Usage: Add 5 µL of Working IS to 5 mL sample = 25 µg/L final concentration.

-

Sample Preparation (The "Salted" Method)

-

Collect samples in 40 mL amber VOA vials with HCl preservation (pH < 2) to inhibit biological activity.

-

Weigh 1.0 g of anhydrous

into a clean 5 mL sparge vessel (or add to the 5 mL aliquot if using an autosampler that supports solid addition). -

Transfer 5.0 mL of the water sample into the vessel containing the salt.

-

Immediately spike with 5 µL of the Working IS Solution (25 µg/L).

-

Connect to the Purge & Trap concentrator immediately.[2]

Instrumentation Parameters

Purge & Trap (e.g., Tekmar Atomx or similar)

| Parameter | Setting | Rationale |

| Purge Temperature | 40°C | Essential for ketones. Ambient temp results in <20% recovery. |

| Purge Flow | 40 mL/min | Standard flow to maintain equilibrium. |

| Purge Time | 11.0 min | Sufficient volume to strip the ketone from the salted matrix. |

| Dry Purge | 2.0 min | Critical to remove water vapor which interferes with ketone chromatography. |

| Trap Type | Vocarb 3000 (K Trap) | Contains Carbopack B/Carboxen 1000/1001. Excellent for ketones. |

| Desorb Preheat | 245°C | Ensures rapid release from the trap. |

| Desorb Time | 2.0 min | |

| Bake Time | 4.0 min @ 260°C | Prevents carryover of high-boiling impurities. |

GC-MS (e.g., Agilent 7890/5977)

-

Column: DB-624UI (30m x 0.25mm x 1.4µm). Thick film required for volatile retention.

-

Inlet: Split 1:30 (to manage water vapor), 220°C.

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 10°C/min to 160°C.

-

Ramp 25°C/min to 240°C (Hold 2 min).

-

-

MS Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.

MS Acquisition Parameters (SIM)

Proper ion selection is critical to distinguish the Native from the D5 analog.

| Compound | RT (min) | Quant Ion (m/z) | Qualifier Ions (m/z) | Origin of Ion |

| 2-Heptanone | ~9.5 | 43 | 58, 71, 114 | 43 ( |

| 2-Heptanone-d5 | ~9.48 | 46 | 63, 76, 119 | 46 ( |

Note on Retention Time: Deuterated compounds often elute slightly earlier than native compounds due to the "Inverse Isotope Effect" on polarity. Expect the D5 peak to precede the native peak by 0.02–0.05 minutes.

Data Analysis & Calculation

Response Factor Calculation

Calculate the Relative Response Factor (RRF) using the d5-standard:

Quantitation

Self-Validation Check: The RRF for ketones can vary day-to-day due to active sites in the inlet. If the RRF deviates by >20% from the initial calibration, perform inlet maintenance (change liner, cut column).

Performance Metrics (Expected)

| Metric | Specification | Notes |

| Linearity (R²) | > 0.999 | Range: 0.5 – 200 µg/L |

| MDL | 0.35 µg/L | Calculated from 7 replicates @ 1.0 µg/L |

| Precision (RSD) | < 8% | At 20 µg/L spike level |

| Recovery | 90 – 110% | In fortified tap water (using IDMS) |

Expert Troubleshooting (The "Why" behind the failures)

-

Low Response for D5 and Native:

-

Cause: Water management failure. Ketones are hydrophilic. If the dry purge is insufficient, water enters the MS, quenching the source and causing peak tailing.

-

Fix: Increase Dry Purge time to 4 mins or check the moisture control system (MCS) on the P&T.

-

-

High Background m/z 43:

-

Cause: m/z 43 is a ubiquitous background ion (hydrocarbons, CO2).

-

Fix: Ensure the specific m/z 46 (D5) is free of interference. If m/z 43 background is too high, use m/z 58 (McLafferty ion) for native quantitation, though it is less intense.

-

-

Carryover:

-

Cause: 2-Heptanone is "sticky" on cold spots.

-

Fix: Ensure transfer line is >150°C. If carryover persists, increase the P&T Bake temperature to 280°C (if trap allows).

-

References

-

U.S. EPA. (2015). Method 524.4: Measurement of Purgeable Organic Compounds in Water by Gas Chromatography/Mass Spectrometry using Nitrogen Purge Gas. Washington, D.C. Link

-

Restek Corporation. (2020). Optimizing Purge and Trap Parameters for VOC Analysis.Link

-

Sigma-Aldrich. (2023).[3] 2-Heptanone-1,1,1,3,3-d5 Product Specification and Spectral Data.Link

-

Teledyne Tekmar. (2018). Volatile Organic Compound (VOC) Analysis in Water using Atomx XYZ Purge and Trap. Application Note. Link

-

NIST Chemistry WebBook. (2023). 2-Heptanone Mass Spectrum (Electron Ionization).[4]Link

Sources

Application Note: Precision Determination of Volatile Organic Compounds (Ketones) in Soil Using 2-Heptanone-D5

Executive Summary

The determination of Volatile Organic Compounds (VOCs) in soil matrices is a cornerstone of environmental remediation and forensic analysis. While standard EPA Method 8260D protocols utilize surrogates like Toluene-d8 and 4-Bromofluorobenzene (BFB) effectively for aromatic and halogenated species, these non-polar surrogates often fail to accurately track the extraction efficiency of oxygenated compounds (ketones, ethers) due to significant differences in water solubility and purge efficiency.

This protocol details the deployment of 2-Heptanone-D5 as a specialized Internal Standard (IS) or Surrogate. Its physicochemical homology with target ketones (e.g., Acetone, MEK, MIBK) significantly improves data quality by providing a chemically equivalent reference point for matrix effect correction, particularly in complex soil matrices requiring Methanol extraction (EPA 5035 High-Level method).

Mechanistic Insight: The "Homology Gap"

The Problem: Solubility Mismatch

Standard surrogates are hydrophobic. When analyzing soil via Purge and Trap (P&T), the purge efficiency is governed by Henry’s Law constants.

-

Toluene-d8: Low water solubility

High purge efficiency. -

Target Ketones (e.g., 2-Butanone): High water solubility

Lower purge efficiency.

If the soil matrix (clay, organic carbon) retains water or alters ionic strength, the recovery of ketones drops, but Toluene-d8 remains unaffected. This leads to false negatives or under-quantification of toxic ketones.

The Solution: 2-Heptanone-D5

2-Heptanone-D5 acts as a "Bridge Surrogate."

-

Structural Mimicry: It possesses a carbonyl group, subjecting it to the same dipole-dipole interactions and hydrogen bonding potential as the target analytes.

-

Deuterium Stability: The D5 labeling (typically on the alpha-carbons) shifts the mass spectrum (m/z) to a clean window, preventing co-elution interference while maintaining identical chromatographic retention behavior to the unlabeled analog.

Experimental Protocol

Reagents and Standards[1][2][3][4][5]

-

Primary Solvent: Methanol (Purge & Trap Grade).

-

Internal Standard (IS) Stock: 2-Heptanone-D5 (2,000 µg/mL in Methanol).

-

Matrix Modifier: Sodium Bisulfate (NaHSO₄) for preservation (if applicable) or organic-free reagent water.

Sample Preparation (EPA 5035A)

This protocol focuses on the High-Level Method (Methanol Extraction), which is required for soils with VOC concentrations >200 µg/kg or difficult matrices.

Step 1: Field Collection & Weighing

-

Collect approximately 5 g of soil using a Terra Core® or similar coring device.

-

Extrude directly into a pre-weighed 40 mL VOA vial containing 5 mL or 10 mL of Methanol (preservative/solvent).

-

CRITICAL: The ratio of Soil (g) to Methanol (mL) should be approximately 1:1.

Step 2: Spiking (The Control Step)

-

Inject 10 µL of the 2-Heptanone-D5 surrogate solution directly into the methanol-soil mixture before extraction.

-

Why? This allows the surrogate to experience the extraction equilibrium between the solid soil particles and the methanol phase.

Step 3: Extraction

-

Vortex the vial for 2 minutes to ensure complete disruption of soil aggregates.

-

Allow sediment to settle (or centrifuge at 2000 rpm for 5 minutes).

Step 4: Aliquot for Analysis

-

Remove a 100 µL aliquot of the clear methanol extract.

-

Inject this aliquot into 4.9 mL of organic-free reagent water in a clean VOA vial (Total volume = 5 mL).

-

Load onto the Purge & Trap autosampler.

Instrumental Parameters (GC-MS)[5][6][7]

| Parameter | Setting | Rationale |

| System | GC-MS with Purge & Trap Concentrator | Standard VOC configuration. |

| Trap | Trap #10 (Tenax/Silica Gel/CMS) | Triple-bed traps are required to capture polar ketones without breakthrough. |

| Purge Temp | 40°C | Elevated temp aids volatilization of water-soluble ketones. |

| Purge Time | 11 minutes | Sufficient time to strip oxygenates from the water phase. |

| Desorb Temp | 250°C | Rapid thermal desorption. |

| Column | DB-624 or Rtx-VMS (30m x 0.25mm x 1.4µm) | "624" phase is specifically designed for volatile separation. |

| Oven Program | 35°C (2 min) | Initial hold focuses volatiles; ramp separates isomers. |

| MS Mode | SIM/Scan | SIM recommended for 2-Heptanone-D5 if sensitivity is low. |

| D5 Quant Ion | m/z 46 (suggested) or m/z 63 | Depends on specific D5 isomer fragmentation. Verify with neat standard. |

Workflow Visualization

The following diagram illustrates the critical path where 2-Heptanone-D5 corrects for matrix interference.

Caption: Workflow demonstrating the integration of 2-Heptanone-D5 during the extraction phase to monitor solvent-matrix partitioning efficiency.

Data Analysis & QC Criteria

Response Factor (RF) Calculation

Quantification must be performed using the Internal Standard Method .

- : Area of the analyte (e.g., 2-Butanone).

- : Area of the Internal Standard (2-Heptanone-D5).

- : Concentration of the Internal Standard.[1]

- : Concentration of the analyte.[1][2]

Acceptance Criteria (Self-Validating System)

To ensure the protocol is working, the following limits must be met. If 2-Heptanone-D5 recovery fails, it indicates the soil matrix is suppressing ketone volatilization (e.g., high clay content).

| QC Parameter | Acceptance Range | Corrective Action |

| IS Retention Time | ± 0.06 min from Cal Std | Check column flow/leaks. |

| IS Response Area | 50% - 200% of Cal Std | Check purge efficiency or matrix interference. |

| Surrogate Recovery | 70% - 130% | Re-extract sample. If confirmed, flag data as "Matrix Effect." |

| RRF (Relative Response) | < 30% RSD | Recalibrate instrument. |

Logic of Choice: Why Not Toluene-d8?

The diagram below details the decision logic for selecting 2-Heptanone-D5 over traditional surrogates.

Caption: Decision tree highlighting the risk of using hydrophobic surrogates for hydrophilic analytes.

References

-

U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link][3]

-

U.S. Environmental Protection Agency. (2002). Method 5035A: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8051, 2-Heptanone.[4] (Reference for physical properties of the unlabeled analog). [Link]

Sources

Application Note: High-Precision Volatilome Profiling Using 2-Heptanone-D5

Executive Summary

In the expanding field of volatilomics, accurate quantification of medium-chain ketones is critical for studying metabolic dysregulation in diabetes (ketoacidosis markers), Parkinson’s disease (mitochondrial dysfunction), and microbiome interactions. This Application Note details a robust protocol for using 2-Heptanone-1,1,1,3,3-d5 (2-Heptanone-D5) as a stable isotope internal standard (IS).

Unlike external calibration, 2-Heptanone-D5 corrects for the high variability inherent in Headspace (HS) and Solid-Phase Microextraction (SPME) workflows, specifically addressing matrix effects in urine and plasma. This guide provides a validated workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, ensuring high scientific integrity and reproducibility.

Technical Rationale & Mechanism

Why 2-Heptanone-D5?

Endogenous 2-Heptanone is a volatile organic compound (VOC) often identified as a biomarker for bacterial infection (e.g., Pseudomonas aeruginosa) and metabolic stress.

-

Physicochemical Mimicry: 2-Heptanone-D5 possesses near-identical volatility, partition coefficients (

), and SPME fiber affinity to the endogenous analyte, ensuring it tracks extraction efficiency perfectly. -

Mass Spectral Distinctness: The deuterium labeling (typically on the

-carbons) creates a mass shift that separates the IS from the native compound in the mass spectrometer, preventing cross-talk.

Mass Spectral Logic (Fragmentation)

In Electron Impact (EI) ionization (70 eV), 2-Heptanone undergoes characteristic fragmentation. The D5 analog provides a predictable shift, allowing for Selected Ion Monitoring (SIM) or confident deconvolution in full-scan mode.

| Compound | Primary Ion (Base Peak) | Mechanism | Secondary Ion (McLafferty) |

| Native 2-Heptanone | m/z 43 ( | m/z 58 ( | |

| 2-Heptanone-D5 | m/z 46 ( | m/z 63 ( |

Note: The specific ions monitored depend on the deuteration pattern. The table above assumes 1,1,1,3,3-d5 labeling. Always verify the Certificate of Analysis (CoA) of your standard.

Experimental Workflow Visualization

The following diagram outlines the critical decision points and workflow for integrating 2-Heptanone-D5 into a volatilomics pipeline.

Caption: Workflow for HS-SPME-GC-MS profiling. The IS is added prior to any matrix modification to correct for extraction variability.

Detailed Protocol: HS-SPME-GC-MS Analysis

Materials & Reagents

-

Internal Standard: 2-Heptanone-d5 (Isotopic purity

98%). -

Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organic impurities.

-

Sample Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – Optimal for broad volatility range.

Standard Preparation

Critical Caution: 2-Heptanone is volatile. Keep stock solutions cold and minimize headspace in storage vials.

-

Primary Stock: Dissolve 2-Heptanone-D5 in Methanol (LC-MS grade) to 1 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute Primary Stock to 10

g/mL in water/methanol (95:5).-

Why 5% MeOH? Maintains solubility while minimizing organic solvent effect on SPME fiber competition.

-

Sample Preparation (Urine/Plasma)[1]

-

Thaw: Thaw samples on ice. Vortex for 10 seconds.

-

Aliquot: Transfer 2.0 mL of biofluid into a 20 mL headspace vial.

-

Salting Out: Add 0.5 g NaCl.

-

Spiking: Add 10

L of Working IS Solution (Final conc: 50 ng/mL).-

Note: The spike concentration should mimic the expected endogenous range of 2-Heptanone.

-

-

Seal: Immediately cap the vial tightly.

Instrument Parameters (Agilent/Shimadzu GC-MS)

| Parameter | Setting | Rationale |

| Inlet | Splitless (1 min), then 20:1 Split | Maximizes sensitivity for trace metabolites. |

| SPME Desorption | 250°C for 3 min | Ensures complete release of volatiles from fiber. |

| Column | DB-Wax or VF-WAXms (30m x 0.25mm) | Polar phase separates ketones from non-polar alkanes. |

| Oven Program | 40°C (2 min) | Slow ramp separates 2-Heptanone from isomers. |

| MS Source | 230°C, EI (70 eV) | Standard ionization energy. |

| Acquisition | SIM Mode | Target: m/z 43, 58 (Native); IS: m/z 46, 63 (D5). |

Data Processing & Normalization

Identification Criteria

A peak is confirmed as 2-Heptanone only if:

-

Retention Time (RT): Matches the D5 standard within

0.05 min. (Note: Deuterated standards often elute slightly earlier than native compounds on GC columns due to the inverse isotope effect). -

Ion Ratio: The ratio of m/z 43/58 matches the reference standard within 20%.

Quantification Calculation

Use the Response Factor (RF) derived from a calibration curve constructed in a surrogate matrix (e.g., synthetic urine or PBS).

Validation & Quality Control (QC)

To ensure the trustworthiness of your data (E-E-A-T), implement the following:

-

Blank Subtraction: Run a "System Blank" (Water + NaCl + IS) every 10 samples. 2-Heptanone is a common lab contaminant; the D5 standard helps distinguish background (native) from the spike.

-

Pooled QC: Mix small aliquots of all study samples. Run this "Pool" every 5-10 injections. The %RSD of the 2-Heptanone-D5 peak area across the run should be < 15%.

-

Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL.

should be

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low D5 Signal | Leak in vial or septum. | Check crimp tightness. Replace septa. |

| RT Shift > 0.1 min | Moisture on column. | Bake column at 250°C for 30 min. |

| High Background (Native) | Contaminated NaCl or Vials. | Bake NaCl at 400°C; use new vials. |

| Split Peaks | Fiber overload or water on fiber. | Reduce sample volume or increase split ratio. |

References

-

Optimization of HS-GC/MS for Urine Profiling Source: ResearchGate (2025). Identifies 2-Heptanone as a biomarker for IBD and details cryo-trap protocols.

-

2-Heptanone as a Diabetes Biomarker Source: PubMed / Biosensors (2025).[5] Links volatile ketones (acetone/heptanone) to blood glucose levels.

-

Normalization of Metabolomics Data Using Internal Standards Source: Thermo Fisher Scientific. White paper on the "NOMIS" method and the mathematical superiority of IS-ratio normalization.

-

Biological Relevance of 2-Heptanone (Microbiome) Source: MDPI (2021). Discusses the biosynthesis of 2-Heptanone by bacteria, relevant for infection metabolomics.

-

PubChem Compound Summary: 2-Heptanone Source: NIH/PubChem. Physicochemical properties and toxicity data.[6]

Sources

- 1. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novonordiskfonden.dk [novonordiskfonden.dk]

- 3. researchgate.net [researchgate.net]

- 4. Diabetes and Parkinson’s Disease: Understanding Shared Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly sensitive and real-time detection of acetone biomarker for diabetes using a ZnO-coated optical fiber sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Heptanone | C7H14O | CID 8051 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantitation of 2-Heptanone in Biological Matrices via HS-SPME-GC-MS using Isotope Dilution

Abstract & Scope

This application note details a robust protocol for the quantification of 2-Heptanone (methyl n-amyl ketone) in complex biological matrices (urine, plasma) and food products using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

The method utilizes 2-Heptanone-D5 as a deuterated internal standard (IS) to correct for the non-linear matrix effects inherent to SPME equilibrium dynamics. This guide addresses the specific challenges of ketone analysis, including fiber competition, keto-enol tautomerism risks, and the necessity of Isotope Dilution Mass Spectrometry (IDMS) for regulatory-grade accuracy.

Target Analytes:

-

Target: 2-Heptanone (CAS: 110-43-0)[1]

-

Internal Standard: 2-Heptanone-1,1,1,3,3-d5 (CAS: Laboratory specific)

Scientific Foundation & Mechanism

The Necessity of Deuterated Standards in SPME

SPME is an equilibrium-based extraction, not an exhaustive one. The amount of analyte adsorbed by the fiber is defined by the partition coefficient (

In complex matrices like urine or fermented food, "matrix effects" (e.g., high salt content, competing volatiles) alter the headspace concentration, shifting the equilibrium. A standard calibration curve (external standard) fails here because it cannot account for these shifts. 2-Heptanone-D5 is chemically identical to the target but mass-resolved. It experiences the exact same matrix suppression or enhancement, making the ratio of Target/IS immune to extraction variability.

Mechanism of Action

The workflow relies on the "Salting Out" effect to drive hydrophobic ketones into the headspace, followed by competitive adsorption onto a mixed-mode fiber.

Figure 1: Thermodynamic equilibrium dynamics in HS-SPME. The addition of salt and heat shifts the equilibrium from Matrix to Headspace, maximizing fiber uptake.

Materials & Method Development

Reagents

-

Target: 2-Heptanone (≥98% purity).

-

Internal Standard: 2-Heptanone-d5 (typically labeled at C1 and C3 positions).

-

Critical Note on H/D Exchange: Ketones possess acidic alpha-protons. In highly acidic aqueous solutions or with prolonged storage in protic solvents, deuterium on the alpha-carbon (C1, C3) can exchange with hydrogen. Always prepare fresh working standards in an aprotic solvent (e.g., Methanol or Acetone-free Acetonitrile) and minimize incubation time in aqueous matrix.

-

-

Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organic impurities.

-

Solvent: Methanol (LC-MS Grade) for stock solutions.

Fiber Selection

For low-molecular-weight volatiles like 2-Heptanone (MW 114), a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is superior to pure PDMS. Carboxen is a microporous carbon adsorbent that retains small molecules effectively via physical adsorption.

-

Recommended: 75 µm CAR/PDMS or 50/30 µm DVB/CAR/PDMS (for broader volatility range).

Experimental Protocol

Sample Preparation

Objective: Create a standardized headspace environment.

-

Stock Preparation:

-

Prepare 10 mg/mL stock of 2-Heptanone and 2-Heptanone-D5 in Methanol. Store at -20°C.

-

-

Working Solution:

-

Dilute IS to 10 µg/mL in Methanol.

-

-

Vial Setup:

-

Weigh 1.0 g NaCl into a 20 mL headspace vial.

-

Add 5.0 mL of sample (Urine/Water).

-

Spike with 10 µL of Internal Standard Working Solution (Final conc: 20 ng/mL).

-

Optional: Adjust pH to 6.5–7.0 if matrix is highly acidic (to prevent D/H exchange).

-

Seal immediately with a magnetic screw cap (PTFE/Silicone septum).

-

HS-SPME Extraction Parameters

-

Incubation: 10 min @ 50°C (with agitation at 500 rpm).

-

Reasoning: Ensures the vial reaches thermal equilibrium before fiber exposure.

-

-

Extraction: 30 min @ 50°C.

-

Reasoning: 2-Heptanone reaches equilibrium on CAR/PDMS fibers typically within 20-40 mins.

-

-

Desorption: 3 min @ 250°C in GC Inlet (Splitless mode).

GC-MS Acquisition (Agilent/Shimadzu Format)

| Parameter | Setting | Notes |

| Column | DB-624 or VF-624ms (30m x 0.25mm x 1.4µm) | Thick film preferred for volatiles. |

| Inlet | 250°C, Splitless (1 min purge) | Ensure 0.75mm ID liner for SPME. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant Flow. |

| Oven Program | 40°C (hold 2 min) → 10°C/min → 240°C | Slow ramp captures early eluting ketones. |

| Transfer Line | 240°C | Prevent condensation. |

| Ion Source | 230°C (EI mode, 70eV) | Standard EI source. |

| Acquisition | SIM Mode (Selected Ion Monitoring) | See Table below. |

SIM Parameters for Quantitation:

| Compound | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention Time (approx) |

| 2-Heptanone | 43 | 58, 71, 114 | 8.5 min |

| 2-Heptanone-D5 | 46 | 63, 119 | 8.45 min |

Note: Deuterated analogs often elute slightly earlier than native compounds due to the isotope effect on chromatography.

Workflow Visualization

Figure 2: Step-by-step analytical workflow for 2-Heptanone quantitation ensuring QC validation.

Validation & Troubleshooting

Linearity and Sensitivity

-

Linear Range: Typically 10 ng/mL – 5000 ng/mL in urine.

-

LOD: ~1–5 ng/mL (Matrix dependent).

-

Calibration: Plot Concentration Ratio (

) vs. Area Ratio (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | H/D Exchange | Check pH of sample. If < 5, buffer to neutral. Ensure fresh IS stock. |

| Broad Peaks | Fiber Overload or Water | Reduce sample volume or incubation time. Ensure desorption is splitless but purge valve opens after 1 min. |

| Carryover | Fiber Memory Effect | Bake fiber at 260°C for 10 min between samples. |

| Poor Precision | Inconsistent Stirring | Ensure magnetic stir bar speed is constant (e.g., 500 rpm) during extraction. |

References

- Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.

-

Mochalski, P., & Unterkofler, K. (2016). Quantification of selected volatile organic compounds in human urine by gas chromatography selective reagent ionization time of flight mass spectrometry (GC-SRI-TOF-MS) coupled with head-space solid-phase microextraction (HS-SPME).[2] Analyst, 141(15), 4796-4803.

-

Council for Agricultural Research and Economics. (2021).[3] Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens.[3][4][5] Microorganisms, 9(11), 2218.[3]

-

ResearchGate. (2020). Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry.

-

NIST Chemistry WebBook. 2-Heptanone Mass Spectrum and Constants.

Sources

- 1. 2-Heptanone [webbook.nist.gov]

- 2. Quantification of selected volatile organic compounds in human urine by gas chromatography selective reagent ionization time of flight mass spectromet ... - Analyst (RSC Publishing) DOI:10.1039/C6AN00825A [pubs.rsc.org]

- 3. Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

headspace analysis of volatile compounds with 2-Heptanone-D5

Application Note: Precision Quantitation of Volatile Organic Compounds via Headspace GC-MS using 2-Heptanone-D5

Executive Summary

This technical guide details the protocol for utilizing 2-Heptanone-1,1,1,3,3-d5 (2-Heptanone-D5) as a stable isotope-labeled internal standard (SIL-IS) in Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

While traditional internal standards (e.g., fluorobenzene) are effective for general volatiles, 2-Heptanone-D5 offers superior performance for the quantification of ketones, aldehydes, and medium-volatility polar compounds .[1] Its structural homology to target analytes ensures that it mimics their physicochemical behavior—specifically the partition coefficient (

Chemical Profile & Rationale[1][2][3][4]

The selection of 2-Heptanone-D5 is driven by its ability to compensate for the "Chromatographic Isotope Effect" where deuterium substitution slightly alters retention time, allowing for peak resolution while maintaining identical ionization efficiency.

Table 1: Physicochemical Comparison

| Property | Native 2-Heptanone | 2-Heptanone-D5 (1,1,1,3,3-d5) |

| CAS Number | 110-43-0 | 24588-56-5 |

| Formula | ||

| Molecular Weight | 114.19 g/mol | 119.22 g/mol |

| Boiling Point | 151°C | ~150-151°C |

| Solubility (Water) | 0.4% (Slightly soluble) | Similar (Matrix dependent) |

| Quantifier Ion (m/z) | 43 ( | 46 ( |

| Key Application | Analyte (Flavor, Solvent) | Internal Standard |

Expert Insight: The deuterium labeling at the 1,1,1 and 3,3 positions places the heavy isotopes on the alpha-carbons relative to the carbonyl group. While this provides excellent mass shift (+5 Da), users must be cautious in highly alkaline or acidic aqueous matrices, as alpha-protons (and deuterons) are enolizable and subject to H/D exchange over extended incubation times.

Methodological Framework

The core challenge in headspace analysis is the Matrix Effect , which alters the partition coefficient (

Where:

By adding 2-Heptanone-D5, which possesses a nearly identical

Diagram 1: Headspace Equilibrium & Extraction Logic

Caption: Workflow demonstrating how the Internal Standard (IS) equilibrates alongside the analyte, compensating for matrix-induced deviations in partition coefficients.

Experimental Protocols

Reagents and Standards[1][7][8][9][10]

-

Internal Standard Stock: Dissolve 2-Heptanone-D5 in Methanol (HPLC grade) to 1000 µg/mL. Store at -20°C.

-

Working Solution: Dilute Stock in water (or matrix-matched solvent) to 10 µg/mL just prior to use.

-

Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

Sample Preparation (SPME Method)

This protocol uses Solid Phase Microextraction (SPME) for high sensitivity.[1]

-

Weighing: Accurately weigh 2.0 g of sample (solid) or pipette 2.0 mL (liquid) into a 20 mL headspace vial.

-

Salting Out: Add 0.5 g NaCl.

-

Why? NaCl decreases the solubility of organic volatiles in the aqueous phase ("salting out"), driving them into the headspace and increasing sensitivity.

-

-

IS Addition: Add 10 µL of the 10 µg/mL 2-Heptanone-D5 working solution directly into the sample matrix.

-

Critical: Do not inject the IS onto the vial wall; it must mix with the matrix to account for partition effects.

-

-

Sealing: Cap immediately with a magnetic screw cap with a PTFE/Silicone septum.

-

Vortex: Vortex for 30 seconds to dissolve salt and homogenize the IS.

Instrumentation Parameters (HS-GC-MS)

Headspace / SPME Autosampler:

-

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – Best for broad volatility range.

-

Incubation Temperature: 60°C.

-

Incubation Time: 20 min (Equilibrium is critical).

-

Agitation: 500 rpm (Intermittent).

-

Desorption Time: 3 min at 250°C.

Gas Chromatography (Agilent 7890/8890 or equivalent):

-

Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm).

-

Note: A thicker film (1.4µm) is preferred for volatiles to improve focusing and shape of early eluting peaks.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

40°C hold for 3 min.

-

Ramp 10°C/min to 160°C.

-

Ramp 25°C/min to 240°C (Hold 3 min).

-

Mass Spectrometry (Single Quadrupole):

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Acquisition: SIM/Scan Mode.

Data Analysis & Validation

Identification

The retention time of 2-Heptanone-D5 will be slightly earlier (approx. 0.02 – 0.05 min) than native 2-Heptanone due to the deuterium isotope effect (weaker dispersion forces).

Calculation

Calculate the Response Factor (

Calculate unknown concentrations (

Validation Criteria (Self-Validating System)

-

IS Recovery: Monitor the absolute area of m/z 46 across all samples. A drop >30% indicates a leak or extreme matrix suppression.[1]

-

Ion Ratio: The ratio of m/z 46 to m/z 63 for the IS should remain constant (within ±20%) to confirm peak purity.

Diagram 2: Analytical Workflow

Caption: Step-by-step progression from matrix modification to mass spectral detection.

References

-

Restek Corporation. (n.d.).[1] 2-Heptanone - EZGC Method Translator and Mass Spectrum. Retrieved January 29, 2026, from [Link][1]

-

National Institute of Standards and Technology (NIST). (2023).[1] 2-Heptanone Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] Retrieved January 29, 2026, from [Link][1]

-

PubChem. (2025).[1] 2-Heptanone Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

-

ResearchGate. (2015).[1] Discussion on Internal Standards in Headspace Analysis. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with 2-Heptanone-D5

Status: Operational Subject: 2-Heptanone-D5 (Methyl Amyl Ketone-D5) Application: Internal Standard / Surrogate for GC-MS (Volatiles) & LC-MS (Derivatized Ketones) Ticket Priority: High (Data Integrity Risk)[1]

Introduction: The Role of 2-Heptanone-D5

2-Heptanone-D5 is a critical deuterated internal standard (IS) used primarily in EPA Method 8260D (Volatile Organic Compounds by GC-MS) and bioanalytical assays.[1] It serves as a "molecular anchor," correcting for variations in extraction efficiency, injection volume, and ionization response.

However, when the response of 2-Heptanone-D5 fluctuates or decouples from the native analyte (2-Heptanone), it indicates a breakdown in the method's self-correcting capability. This guide addresses the specific matrix effects—ion suppression, enhancement, and chromatographic anomalies—that compromise this standard.

Phase 1: Diagnostic Triage

Before adjusting instrument parameters, you must isolate the source of the variance. Use this logic flow to determine if the issue is Matrix-Based (Chemistry) or Instrument-Based (Physics).

Figure 1: Diagnostic logic tree to distinguish between systemic instrument failure and true matrix effects.

Phase 2: Troubleshooting GC-MS Specific Issues (Volatiles)

Context: In EPA Method 8260, 2-Heptanone-D5 is a surrogate.[1] The most common "matrix effect" in GC-MS is actually Matrix-Induced Chromatographic Enhancement or Active Site Masking .[1]

Q1: Why is my 2-Heptanone-D5 signal higher in samples than in the calibration standards?

Diagnosis: Matrix-Induced Response Enhancement. Mechanism: In a clean standard, 2-Heptanone-D5 can adsorb onto active sites (silanols) in the inlet liner or column head, reducing the signal. In a "dirty" matrix, other components sacrifice themselves, filling these active sites. This allows more 2-Heptanone-D5 to reach the detector, artificially inflating the signal relative to the clean standard. Action Plan:

-

Liner Maintenance: Replace the inlet liner immediately. Use a deactivated liner (e.g., Ultra Inert) with glass wool to increase surface area for matrix deposition.

-

Analyte Protectants: If analyzing complex matrices (e.g., soil extracts), consider adding "analyte protectants" (like sorbitol or gulonolactone) to the standard to simulate the matrix effect, leveling the playing field.

-

Dilution: Dilute the sample 1:5 or 1:10. If the IS response returns to the level of the calibration standard, the matrix was "protecting" the analyte.

Q2: The retention time of 2-Heptanone-D5 has shifted away from the native 2-Heptanone. Why?

Diagnosis: Deuterium Isotope Effect.[1][2]

Mechanism: Deuterium (

-

Acceptance: This is physical behavior, not an error. Ensure your integration window is wide enough to capture both.[1]

-

Verification: If the shift exceeds 0.1 minutes (6 seconds), check for Matrix Overload . High concentrations of non-target VOCs can locally saturate the stationary phase, causing "retention time locking" issues for nearby peaks.

Phase 3: Troubleshooting LC-MS Specific Issues (Bioanalysis/Derivatization)

Context: When analyzing ketones in bio-fluids (often derivatized with DNPH), matrix effects manifest as Ion Suppression in the Electrospray Ionization (ESI) source.

Q3: My IS recovery is consistently low (<50%) in plasma samples but perfect in water.

Diagnosis: Ion Suppression (Phospholipids/Salts). Mechanism: Co-eluting matrix components (like phospholipids) compete for charge in the ESI droplet. 2-Heptanone-D5, being co-eluted with the native analyte, suffers the same suppression. Protocol: The Post-Column Infusion Test To visualize where the suppression occurs:

-

Infuse a constant stream of 2-Heptanone-D5 (100 ng/mL) into the MS source via a tee-junction.[1]

-

Inject a "blank" matrix sample (extracted plasma/urine) via the LC column.

-

Result: Monitor the baseline of the IS. A dip in the baseline indicates the elution time of suppressing agents.

-

Fix: If the dip aligns with your analyte's RT, modify the gradient or column chemistry to separate the ketone from the suppression zone.

Q4: I see "Crosstalk" where the Native 2-Heptanone peak appears in the D5 channel.

Diagnosis: Isotopic Impurity or Fragmentation Overlap.

Mechanism: 2-Heptanone (

-

Impurity: The standard may contain D0, D1, D2 species if not high purity (>99 atom % D).

-

Fragmentation: In MS/MS, if the collision energy is too high, the D5 analog might lose the labeled portion (e.g., if the label is on the methyl group vs. the alkyl chain), producing a fragment identical to the native. Action Plan:

-

Blank Check: Inject the D5 IS alone. Monitor the Native transition. If a peak appears, your standard is impure or fragmenting into the native channel.

-

Resolution: Switch to a standard with the label on the carbonyl carbon (

) or a different position if fragmentation is the cause.

Phase 4: Validation & Quantification

To scientifically prove the validity of your data despite matrix effects, you must calculate the Matrix Factor (MF) . This distinguishes between Extraction Efficiency (Recovery) and Ionization Efficiency (Matrix Effect).

Protocol: Matrix Factor Calculation

Prepare three sets of samples:

| Set | Description | Purpose |

| A | Standard in Solvent (Neat) | Baseline response |

| B | Standard spiked into Matrix POST-extraction | Measures Matrix Effect (Ionization) |

| C | Standard spiked into Matrix PRE-extraction | Measures Total Method Efficiency |

Calculations:

-

Matrix Factor (MF):

-

Extraction Recovery (RE):

-

Measures strictly how much analyte was lost during sample prep, independent of the MS source issues.

-

IS-Normalized Matrix Factor

The ultimate check is the IS-Normalized MF .

-

Goal: This ratio should be close to 1.0 . If it deviates, 2-Heptanone-D5 is not tracking the native analyte correctly (likely due to different elution times in the suppression window).

Visualizing the Mechanism

The following diagram illustrates how matrix components interfere with the internal standard in LC-MS (ESI) vs GC-MS.

Figure 2: Mechanistic differences of matrix effects in LC-MS (Suppression) vs. GC-MS (Enhancement).[1]

References

-

U.S. Environmental Protection Agency. (2018).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][7] SW-846 Update VI.[1] [1]

-

U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Center for Drug Evaluation and Research (CDER).[1]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 8051, 2-Heptanone.[1] [1]

Sources

optimization of 2-Heptanone-1,1,1,3,3-D5 concentration in analytical methods

Technical Support Center: Optimizing 2-Heptanone-1,1,1,3,3-D5 in Analytical Workflows

Status: Operational Operator: Senior Application Scientist Ticket Subject: Internal Standard (IS) Optimization & Troubleshooting Reference Molecule: 2-Heptanone-1,1,1,3,3-D5 (CAS: 110-43-0 unlabelled analog)[1]

Introduction: The "Golden Rule" of Deuterated Standards

Welcome to the technical support center. You are likely here because your calibration curves are non-linear, your blanks show "ghost" peaks, or your internal standard signal is drifting.[1]

When working with 2-Heptanone-1,1,1,3,3-D5 (hereafter 2-Hep-D5 ), you are dealing with a ketone labeled at the alpha-carbon positions.[1] This structural reality dictates every aspect of your method optimization. Unlike stable aromatic deuterations (e.g., Benzene-d6), the deuterium atoms in 2-Hep-D5 are chemically active.[1]

This guide replaces generic advice with mechanism-based troubleshooting.

Module 1: Concentration Strategy (The "Goldilocks" Zone)

User Question: How much 2-Hep-D5 should I add to my samples? I’ve been told to "match the analyte," but my results are inconsistent.